molecular formula C17H22N4O B10985374 4-((4,6-dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide

4-((4,6-dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide

Cat. No.: B10985374
M. Wt: 298.4 g/mol
InChI Key: JCZCQCPBACUCKY-UHFFFAOYSA-N
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Description

4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide is a benzamide derivative featuring a 4,6-dimethylpyrimidin-2-ylamino substituent at the para-position of the benzamide ring and an N-isobutyl group on the amide nitrogen. The dimethylpyrimidine moiety is a critical pharmacophore known for enhancing biological activity in agrochemicals and pharmaceuticals.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C17H22N4O/c1-11(2)10-18-16(22)14-5-7-15(8-6-14)21-17-19-12(3)9-13(4)20-17/h5-9,11H,10H2,1-4H3,(H,18,22)(H,19,20,21)

InChI Key

JCZCQCPBACUCKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)NCC(C)C)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Unfortunately, detailed information on the compound’s mechanism of action is not readily available.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Structural and Functional Analogues in Herbicides

    The 4,6-dimethylpyrimidin-2-yl group is a hallmark of several commercial herbicides. For instance, sulfometuron-methyl (a sulfonylurea herbicide) shares this substituent and demonstrates potent herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . In contrast, the target compound’s benzamide backbone differs from sulfometuron-methyl’s sulfonylurea structure, which may influence its binding affinity to ALS or other biological targets.

    Key Comparison :

    Compound Molecular Formula Key Substituents Application/Activity Reference
    Target compound C₁₈H₂₃N₅O 4,6-dimethylpyrimidin-2-ylamino, N-isobutylbenzamide Potential herbicidal activity N/A
    Sulfometuron-methyl C₁₄H₁₈N₄O₄S 4,6-dimethylpyrimidin-2-yl, sulfonylurea ALS-inhibiting herbicide

    Metabolites of Sulfonamide Antibiotics

    Metabolites of sulfamethazine, such as 2-Acetyl-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide , highlight the role of the dimethylpyrimidine group in drug metabolism. These metabolites retain antibacterial activity and are transferred through biological matrices like human milk, indicating their stability and bioactivity .

    Key Comparison :

    Compound Molecular Formula Key Substituents Application/Activity Reference
    Target compound C₁₈H₂₃N₅O 4,6-dimethylpyrimidin-2-ylamino, N-isobutylbenzamide Undocumented bioactivity N/A
    Sulfamethazine metabolite C₂₁H₂₂N₄O₃S 4,6-dimethylpyrimidin-2-ylsulfamoyl, acetylbenzamide Antibiotic metabolite

    Structural Analogs in Crystallography Studies

    Crystal structures of benzenesulfonamide derivatives, such as 4-[(5-bromo-2-hydroxybenzylidene)amino]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide, reveal the conformational flexibility of the dimethylpyrimidine group in forming hydrogen bonds and π-stacking interactions . These structural features are critical for ligand-receptor interactions.

    Key Comparison :

    Compound Molecular Formula Key Substituents Application/Activity Reference
    Target compound C₁₈H₂₃N₅O 4,6-dimethylpyrimidin-2-ylamino, N-isobutylbenzamide Undocumented crystallography N/A
    Benzenesulfonamide analog C₁₉H₁₈BrN₅O₃S 4,6-dimethylpyrimidin-2-ylamino, bromophenol Crystallography model

    Key Comparison :

    Compound Synthetic Method Yield Key Feature Reference
    Target compound Undocumented N/A N-isobutylbenzamide backbone N/A
    Ethyl pentanoate derivative Microwave irradiation 70% Microwave-optimized synthesis

    Insight : Adopting microwave synthesis for the target compound could improve efficiency and scalability.

    Biological Activity

    4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-isobutylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    The chemical formula for this compound is C₁₅H₁₈N₆O₃S. The compound features a pyrimidine ring substituted with amino groups and an isobutyl group attached to a benzamide structure, which contributes to its biological activity.

    Research indicates that compounds similar to this compound may act through several mechanisms:

    • Antiviral Activity : Studies have shown that related compounds effectively inhibit the entry of viruses such as Ebola and Marburg by targeting viral proteins involved in cellular entry processes .
    • Enzyme Modulation : The compound may interact with specific enzymes or receptors, influencing pathways involved in cell signaling and proliferation .
    • Structural Activity Relationship (SAR) : The presence of the dimethylpyrimidine moiety is crucial for enhancing the selectivity and potency against target pathogens, as modifications in this region can significantly alter biological activity .

    Antiviral Efficacy

    A series of studies have demonstrated the efficacy of similar benzamide derivatives against filoviruses. For instance, the compound CBS1118 (a close analog) exhibited an EC50 value of less than 10 μM against both Ebola and Marburg virus pseudoviruses in Vero cells .

    Table 1: Antiviral Activity of Related Compounds

    Compound NameEC50 (μM)Virus TypeReference
    CBS1118<10Ebola
    Compound 203.87Ebola
    Compound 321.52Marburg
    Compound 359.86Ebola

    Selectivity Index

    The selectivity index (SI), calculated as the ratio between cytotoxicity (CC50) and antiviral activity (EC50), is crucial for assessing the safety profile of these compounds. Higher SI values indicate a more favorable therapeutic window.

    Table 2: Selectivity Index of Related Compounds

    Compound NameCC50 (μM)EC50 (μM)SI
    CBS1118100<1010
    Compound 20803.8720.65
    Compound 32701.5245.74
    Compound 35909.869.11

    Case Studies

    • Ebola Virus Inhibition : In a study examining various benzamide derivatives, modifications to the amide portion enhanced antiviral potency against EBOV while maintaining metabolic stability in plasma .
    • PGE2 Receptor Modulation : Compounds related to this class have shown potential as modulators of PGE2 receptors, which are implicated in inflammatory responses and cancer progression . This suggests that they may have additional therapeutic applications beyond antiviral activity.

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